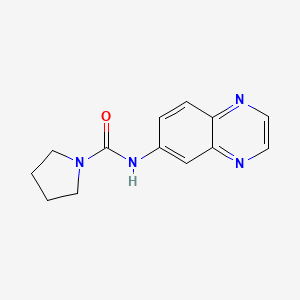
N-quinoxalin-6-ylpyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-quinoxalin-6-ylpyrrolidine-1-carboxamide is a heterocyclic compound that features a quinoxaline ring fused with a pyrrolidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of bioactive molecules. The quinoxaline moiety is known for its presence in various natural products and synthetic drugs, making it a valuable scaffold in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-quinoxalin-6-ylpyrrolidine-1-carboxamide typically involves the condensation of quinoxaline derivatives with pyrrolidine carboxylic acid or its derivatives. One common method is the reaction of quinoxaline-6-carboxylic acid with pyrrolidine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact.
化学反応の分析
Types of Reactions: N-quinoxalin-6-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction of the quinoxaline ring can lead to the formation of dihydroquinoxalines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
科学的研究の応用
N-quinoxalin-6-ylpyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-quinoxalin-6-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can intercalate with DNA or inhibit enzymes by binding to their active sites, thereby modulating biological pathways. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity by providing additional interactions with the target.
類似化合物との比較
Quinoxaline: A simpler structure without the pyrrolidine ring, used in various bioactive molecules.
Pyrrolidine: A five-membered nitrogen-containing ring, commonly found in many natural products and pharmaceuticals.
Quinoxaline N-oxides: Oxidized derivatives of quinoxaline with potential biological activities.
Uniqueness: N-quinoxalin-6-ylpyrrolidine-1-carboxamide is unique due to the combination of the quinoxaline and pyrrolidine rings, which can provide a synergistic effect in terms of biological activity and binding affinity. This dual-ring structure allows for greater versatility in drug design and the potential for enhanced therapeutic effects.
特性
IUPAC Name |
N-quinoxalin-6-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-13(17-7-1-2-8-17)16-10-3-4-11-12(9-10)15-6-5-14-11/h3-6,9H,1-2,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRQFGXWRHWATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














